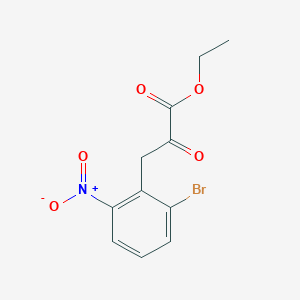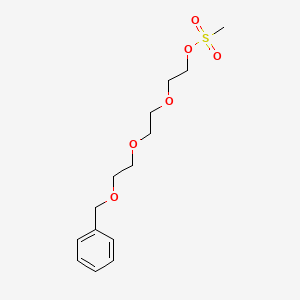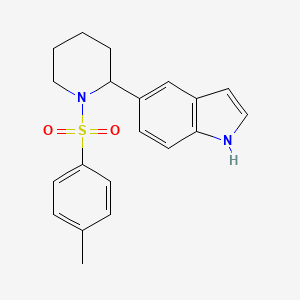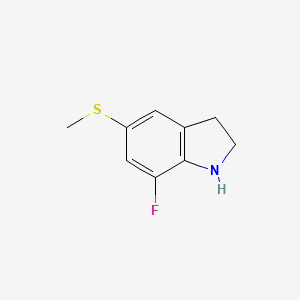
Lewis a pentasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lewis a pentasaccharide is a complex carbohydrate structure that plays a significant role in various biological processes. It is part of the Lewis antigen family, which includes other related structures such as Lewis b and sialyl-Lewis a. These antigens are involved in cell-cell recognition, signaling, and immune responses. The this compound is composed of five monosaccharide units and is known for its involvement in gastrointestinal cancers and other medical conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lewis a pentasaccharide involves multiple steps, including the assembly of monosaccharide units through glycosylation reactions. One common method is the use of glycosyl donors and acceptors in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions typically require low temperatures and anhydrous solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through chemo-enzymatic synthesis, which combines chemical and enzymatic steps to produce the desired structure. This method offers high stereoselectivity and economic efficiency. The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to assemble the pentasaccharide .
Análisis De Reacciones Químicas
Types of Reactions: Lewis a pentasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to convert aldehyde groups to alcohols, typically using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound, which can be used for further biological studies and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Lewis a pentasaccharide involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including those involved in immune responses and cell signaling. The pentasaccharide can bind to carbohydrate-binding proteins, influencing their activity and downstream effects .
Comparación Con Compuestos Similares
Lewis b: Another member of the Lewis antigen family, differing in the arrangement of its monosaccharide units.
Sialyl-Lewis a: A sialylated version of Lewis a, involved in selectin-mediated cell adhesion.
Lewis x: A related trisaccharide with different biological functions.
Uniqueness: Lewis a pentasaccharide is unique due to its specific structure and its role in gastrointestinal cancers. Its ability to bind strongly to certain bacterial toxins and its involvement in immune responses make it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C32H55NO25 |
|---|---|
Peso molecular |
853.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
Clave InChI |
DUKURNFHYQXCJG-JEOLMMCMSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
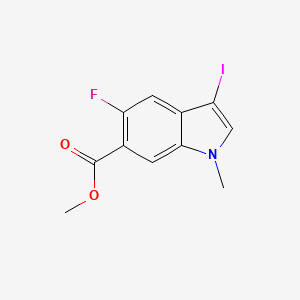
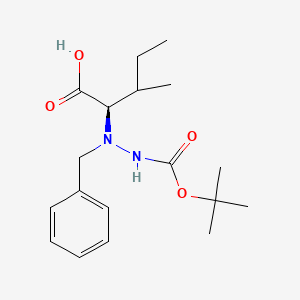
![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
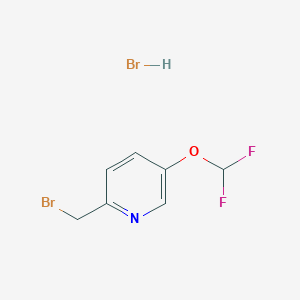
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
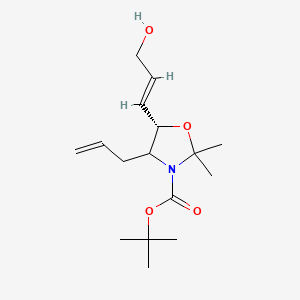
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
